molecular formula C8H7ClO B1280674 2-(3-Chlorophenyl)acetaldehyde CAS No. 41904-40-9

2-(3-Chlorophenyl)acetaldehyde

Cat. No.: B1280674
CAS No.: 41904-40-9
M. Wt: 154.59 g/mol
InChI Key: CNBOFJGDTDMTEX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₇ClO. It is characterized by the presence of a chlorinated phenyl group attached to an acetaldehyde moiety. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism. In some cell types, this compound has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a cytotoxic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, particularly those involved in detoxification pathways. Additionally, this compound can induce the expression of stress response genes, leading to changes in cellular homeostasis. The compound’s ability to form Schiff bases with proteins also contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of this compound can increase over time, potentially due to the accumulation of oxidative damage. Long-term exposure to the compound has been associated with sustained alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(3-chlorophenyl)acetic acid. This metabolic conversion is crucial for the detoxification of the compound. Additionally, this compound can undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways help to mitigate the potential harmful effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, this compound can be found in the endoplasmic reticulum, where it may affect protein folding and processing. The localization of the compound to specific subcellular compartments is critical for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetaldehyde typically involves the chlorination of phenylacetaldehyde. One common method includes the reaction of phenylacetaldehyde with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the meta position of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 3-Chlorophenylacetic acid.

    Reduction: 2-(3-Chlorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)acetaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Comparison with Similar Compounds

    Phenylacetaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.

    2-(4-Chlorophenyl)acetaldehyde: Chlorine atom is at the para position, affecting its chemical behavior and biological interactions.

    2-(2-Chlorophenyl)acetaldehyde: Chlorine atom is at the ortho position, resulting in steric hindrance and altered reactivity.

Uniqueness: 2-(3-Chlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atom at the meta position, which influences its chemical reactivity and interaction with biological molecules. This positioning allows for selective reactions that are not possible with other isomers.

Properties

IUPAC Name

2-(3-chlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBOFJGDTDMTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468849
Record name 2-(3-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41904-40-9
Record name 2-(3-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)acetaldehyde
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Synthesis routes and methods I

Procedure details

Dess-Martin periodinane (1.02 g, 2.4 mmol) was diluted in anhydrous CH2Cl2 (25 mL) under argon, and when solution was affected, 3-chlorophenethyl alcohol (33, 0.313 g, 2.00 mmol) was added dropwise. The mixture was stirred for 2 h and 15 min at room temperature, and was then quenched by addition of 20 mL sat. aq. Na2S2O3. After stirring at room temperature for 15 min, the layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The organic layer was washed with H2O and sat. aq. NaCl (50 mL each) and was dried over anhydrous sodium sulfate and concentrated. The resulting semisolid residue was triturated with 10% EtOAc in hexanes, and the solid was filtered out and discarded. The filtrate was concentrated, and the oily residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 10% EtOAc in hexanes to afford the title compound as a clear yellow volatile oil (0.241 g, 78%). 1H-NMR (500 MHz; CDCl3): δ 9.75 (t, J=2.1 Hz, 1 H), 7.31-7.23 (m, 3 H), 7.11-7.09 (m, 1 H), 3.69 (d, J=2.1 Hz, 2 H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

The mixture of Example 86A (5.73 g, 36.5 mmol) and Dess-Martin periodinane (18.6 g, 43.8 mmol) in 200 mL of dichloromethane was stirred under N2 atmosphere for 4 hours at room temperature. Then saturated NaHCO3 (500 mL) and Na2S2O3 (100 mL) was added with stirring for another 30 minutes. The mixture was extracted with dichloromethane (3×300 mL). The organic layers were combined, dried over Na2SO4, filtered, and concentrated. The crude product was purified by distillation under reduced pressure.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (1.90 g, 51 mmol) in anhydrous ether (250 mL) was stirred at room temperature under nitrogen for about 1 hour. The suspension was cooled to about −45° C. To it was added drops of a solution of 2-(3-chlorophenyl)-N-methoxy-N-methyl-acetamide (8.19 g, 38.3 mmol, see Preparation 1) in 10 mL of anhydrous tetrahydrofuran (THF). The mixture was warmed to about 0° C. and stirred for about 3 hours. The solution was then cooled to about −45° C. To this solution was slowly added a solution of KHSO4 (13 g) in water (about 30 mL) the resulting mixture was filtered through CELITE®. The filtrate was concentrated in vacuo, the resulting solution was diluted with DCM and washed with 1N HCl aqueous solution (2 times), and brine (2 times) dried over anhydrous MgSO4, filtered and concentrated in vacuo. The title compound was obtained as a liquid (5.80 g), which was used immediately in the next step without further purification. Rf=0.71 (silica, EtOAc/hexane 1:3).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of LiAIH4 (1.90 g, 51 mmol) in anhydrous ether (250 mL) was stirred at room temperature tinder nitrogen for about 1 hour. The suspension was cooled to about 45° C. To it was added drops of a solution of 2-(3-chlorophenyl)-N-methoxy-N-methyl-acetamide (8.19 9, 38.3 mmol, see Preparation 1) in 10 mL of anhydrous tetrahydrofuran (THF). The mixture was warmed to about 0° C. and stirred for about 3 hours. The solution was then cooled to about 45° C. To this solution was slowly added a solution of KHSO4 (13 g) in water (about 30 mL) the resulting mixture was filtered through CELITE®. The filtrate was concentrated in vacuo, the resulting solution was diluted with DCM and washed with 1N HCl aqueous solution (2 times), and brine (2 times) dried over anhydrous MgSO4, filtered and concentrated in vacuo. The title compound was obtained as a liquid (5.80 g), which was used immediately in the next step without further purification. Rf=0.71 (silica, EtOAc/hexane 1:3).
Quantity
38.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 2
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 3
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 4
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)acetaldehyde

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